molecular formula C17H27N4O7S B12347331 CID 156592345

CID 156592345

Katalognummer: B12347331
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: DLGVMMIAGIAQTD-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “CID 156592345” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

The preparation of CID 156592345 involves specific synthetic routes and reaction conditions. One method involves the use of 6-methyl nicotinate and 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

CID 156592345 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.

Wissenschaftliche Forschungsanwendungen

CID 156592345 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in the industry, it may be utilized in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of CID 156592345 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

CID 156592345 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds such as 2,2,6,6-tetramethylpiperidine and bis(2-methoxyethyl)aminosulfur trifluoride share some structural similarities but differ in their specific chemical properties and applications

Eigenschaften

Molekularformel

C17H27N4O7S

Molekulargewicht

431.5 g/mol

InChI

InChI=1S/C13H23N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

DLGVMMIAGIAQTD-BTJKTKAUSA-N

Isomerische SMILES

CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.